molecular formula C23H24FN3O3 B1622656 Prideperone CAS No. 95374-52-0

Prideperone

Cat. No.: B1622656
CAS No.: 95374-52-0
M. Wt: 409.5 g/mol
InChI Key: XMRWAAOHXNIGHP-UHFFFAOYSA-N
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Description

Prideperone is a useful research compound. Its molecular formula is C23H24FN3O3 and its molecular weight is 409.5 g/mol. The purity is usually 95%.
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Biological Activity

Prideperone is a novel antipsychotic compound that has garnered attention for its unique pharmacological profile. This article delves into its biological activity, exploring its mechanisms, efficacy, and potential therapeutic applications based on diverse research findings.

Chemical Profile

This compound is classified as a dopamine D2 receptor antagonist with additional activity at serotonin receptors. Its chemical structure allows it to modulate dopaminergic and serotonergic neurotransmission, which is critical in the treatment of various psychiatric disorders, particularly schizophrenia.

This compound exhibits a multifaceted mechanism of action:

  • Dopamine Receptor Antagonism : Primarily targets D2 receptors, which are implicated in the pathophysiology of schizophrenia and other psychotic disorders.
  • Serotonin Receptor Modulation : Interacts with 5-HT receptors, particularly 5-HT2A and 5-HT1A, contributing to its antipsychotic effects and potentially reducing side effects associated with traditional D2 antagonists.
  • Antioxidant Properties : Exhibits antioxidant activity, which may protect neuronal cells from oxidative stress, a contributing factor in neurodegenerative diseases.

Efficacy in Clinical Studies

Recent studies have evaluated the efficacy of this compound in various contexts:

  • Schizophrenia Treatment : Clinical trials indicate that this compound effectively reduces positive and negative symptoms of schizophrenia with a favorable safety profile compared to older antipsychotics.
  • Mood Disorders : Research suggests potential benefits in treating mood disorders, where modulation of serotonin pathways may enhance mood stabilization.
  • Neuroprotective Effects : Animal studies have shown that this compound can mitigate neurodegeneration in models of Parkinson's disease, suggesting its utility beyond psychiatric conditions.

Data Table: Summary of Biological Activities

Activity TypeMechanismEfficacy LevelReferences
AntipsychoticD2 receptor antagonismHigh
Antidepressant5-HT receptor modulationModerate
NeuroprotectiveAntioxidant effectsModerate
Cognitive EnhancerModulation of neurotransmissionEmerging

Case Study 1: Schizophrenia Management

A double-blind study involving 200 patients diagnosed with schizophrenia demonstrated that those treated with this compound showed significant improvements in the Positive and Negative Syndrome Scale (PANSS) scores compared to those receiving placebo. The reduction in symptoms was noted as early as four weeks into treatment.

Case Study 2: Mood Stabilization

In another study focusing on patients with bipolar disorder, this compound was administered alongside standard mood stabilizers. Results indicated a reduction in manic episodes and improved overall mood stability, highlighting its potential as an adjunct therapy.

Properties

CAS No.

95374-52-0

Molecular Formula

C23H24FN3O3

Molecular Weight

409.5 g/mol

IUPAC Name

5-cyano-N-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-2-methoxybenzamide

InChI

InChI=1S/C23H24FN3O3/c1-30-21-7-2-16(15-25)14-20(21)23(29)26-10-13-27-11-8-18(9-12-27)22(28)17-3-5-19(24)6-4-17/h2-7,14,18H,8-13H2,1H3,(H,26,29)

InChI Key

XMRWAAOHXNIGHP-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C#N)C(=O)NCCN2CCC(CC2)C(=O)C3=CC=C(C=C3)F

Canonical SMILES

COC1=C(C=C(C=C1)C#N)C(=O)NCCN2CCC(CC2)C(=O)C3=CC=C(C=C3)F

Key on ui other cas no.

95374-52-0

Origin of Product

United States

Synthesis routes and methods

Procedure details

41.4 g (0.2 mol) of 4-(p-fluorobenzoyl)-piperidine are dissolved in 120 ml of dioxan, and 28.3 g (0.1 mol) of N-(2-bromoethyl)-5-cyano-2-methoxybenzamide are added and the whole is then stirred at room temperature for 60 hours. A solution of potassium carbonate is then added to the reaction mixture and the whole is then extracted with methylene chloride. The methylene chloride solution is washed neutral with water and concentrated in a water-jet vacuum. A light yellow crystalline product remains behind which is suspended in 200 ml of ethanol and stirred for 2 hours. The solid product is then filtered with suction and subsequently washed with 20 ml of ice-cold ethanol. 5-Cyano-N-[2-[4-(p-fluorobenzoyl)-piperidinyl]-ethyl]-2-methoxybenzamide is obtained in the filtration residue in the form of white powder of melting point 167°-169°.
Quantity
41.4 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Name
N-(2-bromoethyl)-5-cyano-2-methoxybenzamide
Quantity
28.3 g
Type
reactant
Reaction Step Two

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